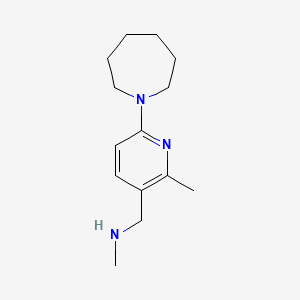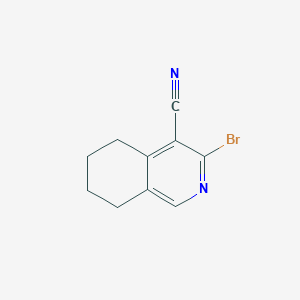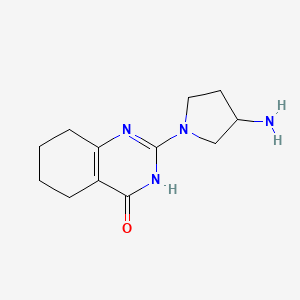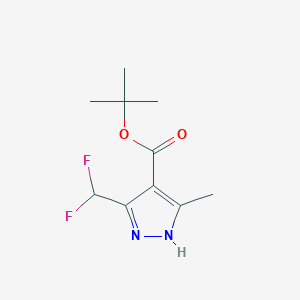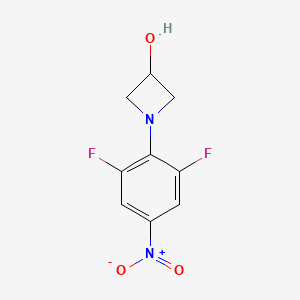
1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol is a chemical compound with the molecular formula C9H8F2N2O3 It is characterized by the presence of a four-membered azetidine ring, substituted with a hydroxyl group and a 2,6-difluoro-4-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For example, a suitable amine and an epoxide can be reacted under basic conditions to form the azetidine ring.
Introduction of the 2,6-Difluoro-4-nitrophenyl Group: The 2,6-difluoro-4-nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting a suitable nucleophile with a 2,6-difluoro-4-nitrobenzene derivative under appropriate conditions.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, typically using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, thiols, nucleophilic aromatic substitution conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its interactions with biological targets are of interest for drug discovery.
Medicine: Explored as a potential therapeutic agent due to its unique structural features. Research is ongoing to understand its pharmacological properties and potential medical applications.
Industry: Used in the development of new materials and chemical processes. Its reactivity and stability make it a valuable compound for industrial applications.
Mécanisme D'action
The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol can be compared with other similar compounds, such as:
1-(2,6-Difluorophenyl)azetidin-3-ol: Lacks the nitro group, leading to different reactivity and biological activity.
1-(4-Nitrophenyl)azetidin-3-ol: Lacks the fluorine atoms, resulting in different chemical properties and applications.
1-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol:
The uniqueness of this compound lies in its combination of the azetidine ring, hydroxyl group, and 2,6-difluoro-4-nitrophenyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
919300-10-0 |
|---|---|
Formule moléculaire |
C9H8F2N2O3 |
Poids moléculaire |
230.17 g/mol |
Nom IUPAC |
1-(2,6-difluoro-4-nitrophenyl)azetidin-3-ol |
InChI |
InChI=1S/C9H8F2N2O3/c10-7-1-5(13(15)16)2-8(11)9(7)12-3-6(14)4-12/h1-2,6,14H,3-4H2 |
Clé InChI |
XMIVQOXTPITAMR-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C2=C(C=C(C=C2F)[N+](=O)[O-])F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Thieno[3,2-c][1]benzopyran-4-one, 3-ethyl-](/img/structure/B11874056.png)

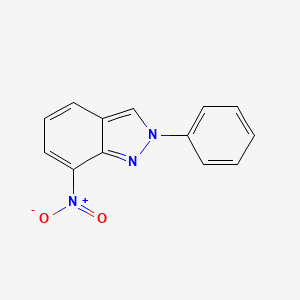

![6'-Methoxy-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11874075.png)
![3-(Pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11874086.png)


